Superior Nrf2/ARE Induction Potency Over Other Synthetic Isothiocyanates in Human Liver Cells
In a direct, head-to-head comparison of structurally divergent synthetic isothiocyanates, 3-Morpholinopropyl isothiocyanate (3MP-ITC) demonstrated the most potent induction of the antioxidant response element (ARE) in stably transfected human HepG2C8 hepatoma cells [1]. At a fixed concentration of 10 µM, 3MP-ITC induced ARE-luciferase activity more than 10-fold above control levels, significantly outperforming a closely related synthetic analog, 3-isothiocyanatopropyl isocyanate (3IP-ITC), and establishing it as an exceptionally strong chemical inducer of the Nrf2 pathway [1].
| Evidence Dimension | Induction of ARE-luciferase reporter activity (Nrf2 pathway activation) |
|---|---|
| Target Compound Data | >10-fold induction over control at 10 µM |
| Comparator Or Baseline | 3-isothiocyanatopropyl isocyanate (3IP-ITC) and other synthetic ITCs; 3IP-ITC induced activity significantly less than 10-fold |
| Quantified Difference | 3MP-ITC was the most potent compound tested, with >10-fold induction; 3IP-ITC showed markedly lower activity |
| Conditions | HepG2C8 human hepatoma cells stably transfected with an ARE-luciferase reporter, 10 µM treatment |
Why This Matters
This evidence provides a clear, quantitative basis for selecting 3MP-ITC as a tool compound to achieve maximal Nrf2 pathway activation in cellular assays, a critical requirement for robust chemoprevention and oxidative stress research.
- [1] Keum, Y. S., Chang, P. P. J., Kwon, K. H., Yuan, X., Li, W., Hu, L., & Kong, A. N. T. (2008). 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo. Carcinogenesis, 29(3), 594-599. https://doi.org/10.1093/carcin/bgm208 View Source
